molecular formula C14H20N2O2 B2969525 2-(4-Amino-2,6-dimethylphenoxy)-1-(pyrrolidin-1-yl)ethanone CAS No. 893766-09-1

2-(4-Amino-2,6-dimethylphenoxy)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2969525
CAS No.: 893766-09-1
M. Wt: 248.326
InChI Key: FPRFYNSOGLCVTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Amino-2,6-dimethylphenoxy)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound that features a phenoxy group, an amino group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2,6-dimethylphenoxy)-1-(pyrrolidin-1-yl)ethanone typically involves the following steps:

    Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 4-amino-2,6-dimethylphenol with an appropriate halogenated compound under basic conditions.

    Attachment of the Pyrrolidine Ring: The phenoxy intermediate is then reacted with a pyrrolidine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the amino group to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenol moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used in substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and receptor binding.

    Medicine: Exploration as a candidate for drug development, particularly for its potential pharmacological properties.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Amino-2,6-dimethylphenoxy)-1-(pyrrolidin-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or structural proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Amino-2,6-dimethylphenoxy)-1-(morpholin-1-yl)ethanone: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

    2-(4-Amino-2,6-dimethylphenoxy)-1-(piperidin-1-yl)ethanone: Similar structure but with a piperidine ring.

Uniqueness

The uniqueness of 2-(4-Amino-2,6-dimethylphenoxy)-1-(pyrrolidin-1-yl)ethanone lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-(4-amino-2,6-dimethylphenoxy)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-10-7-12(15)8-11(2)14(10)18-9-13(17)16-5-3-4-6-16/h7-8H,3-6,9,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRFYNSOGLCVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)N2CCCC2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.